
5-Bromo-2H-3,4'-bi-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2H-3,4’-bi-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
5-Bromo-2H-3,4’-bi-1,2,4-triazole is a member of the triazole family, a class of compounds known for their versatile biological activities . Triazole compounds, including 5-Bromo-2H-3,4’-bi-1,2,4-triazole, are capable of binding in the biological system with a variety of enzymes and receptors . These targets are often key players in cellular processes, and their modulation by 5-Bromo-2H-3,4’-bi-1,2,4-triazole can lead to significant biological effects.
Mode of Action
The interaction of 5-Bromo-2H-3,4’-bi-1,2,4-triazole with its targets often involves the formation of stable complexes. The presence of nitrogen atoms in the triazole ring allows for the formation of hydrogen bonds with target molecules, enhancing the compound’s binding affinity . The specific changes resulting from this interaction depend on the nature of the target and the cellular context.
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2H-3,4’-bi-1,2,4-triazole are diverse, reflecting the compound’s ability to interact with multiple targets . These pathways can include those involved in cell growth and proliferation, inflammation, and other cellular processes. The downstream effects of these pathway modulations can lead to changes in cellular behavior and overall biological response.
Pharmacokinetics
The pharmacokinetic properties of 5-Bromo-2H-3,4’-bi-1,2,4-triazole, like other triazole compounds, are generally favorable . This includes its absorption, distribution, metabolism, and excretion (ADME) properties. These properties impact the bioavailability of 5-Bromo-2H-3,4’-bi-1,2,4-triazole, influencing its ability to reach its targets and exert its biological effects.
Result of Action
The molecular and cellular effects of 5-Bromo-2H-3,4’-bi-1,2,4-triazole’s action depend on the specific targets and pathways it modulates. These effects can include changes in gene expression, protein activity, and cellular signaling . These changes can ultimately lead to alterations in cellular behavior and overall biological response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2H-3,4’-bi-1,2,4-triazole typically involves the bromination of 1,2,4-triazole. One common method is the reaction of 1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, at room temperature or slightly elevated temperatures . The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the triazole ring.
Industrial Production Methods
Industrial production of 5-Bromo-2H-3,4’-bi-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2H-3,4’-bi-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate, at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-amino-2H-3,4’-bi-1,2,4-triazole or 5-thio-2H-3,4’-bi-1,2,4-triazole can be formed.
Oxidation and Reduction Products: Various oxidized or reduced derivatives of the triazole ring.
Scientific Research Applications
5-Bromo-2H-3,4’-bi-1,2,4-triazole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and conductivity
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another member of the triazole family, differing in the position of nitrogen atoms.
1,2,4-Triazole: Similar to 5-Bromo-2H-3,4’-bi-1,2,4-triazole but without the bromine substitution.
5-Nitro-2H-3,4’-bi-1,2,4-triazole: Contains a nitro group instead of a bromine atom
Uniqueness
5-Bromo-2H-3,4’-bi-1,2,4-triazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in substitution reactions and improve its binding affinity to biological targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-bromo-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN6/c5-3-8-4(10-9-3)11-1-6-7-2-11/h1-2H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOAWPXZEKNMGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1C2=NNC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

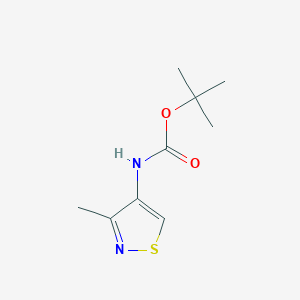
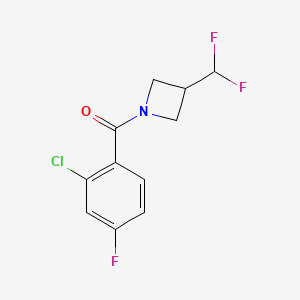
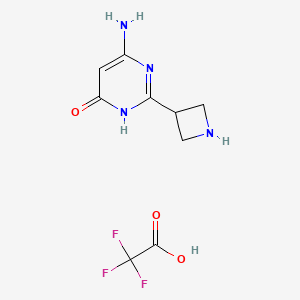

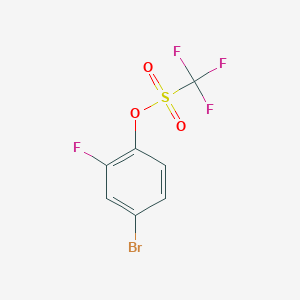
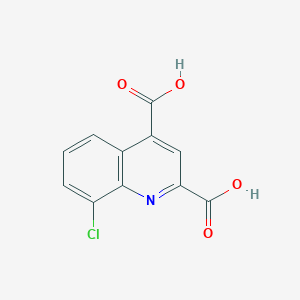
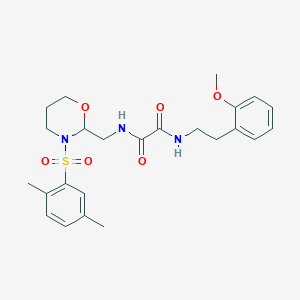
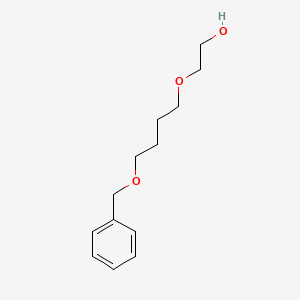
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloropropanoate](/img/structure/B2389474.png)
![1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2389475.png)
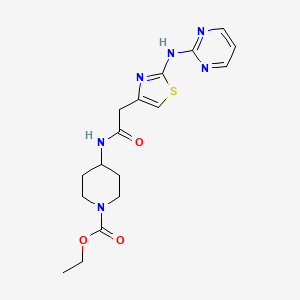
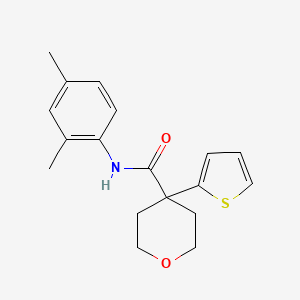
![rac-(5R,7R)-5-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2389481.png)
